N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic molecule featuring three key structural motifs:
- 1,3-Benzodioxole: A bicyclic aromatic system providing metabolic stability and lipophilicity.
- 1H-Indole: A bicyclic aromatic heterocycle associated with diverse biological activities, including receptor modulation.
The 2-methoxyethyl substituent on the triazole ring further modulates solubility and steric effects.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-29-9-8-27-21(16-11-23-17-5-3-2-4-15(16)17)25-26-22(27)32-12-20(28)24-14-6-7-18-19(10-14)31-13-30-18/h2-7,10-11,23H,8-9,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFODIDPJTZCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and indole intermediates, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base or catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial activity. For example, derivatives containing benzodioxole and indole structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The presence of the triazole ring is particularly noted for enhancing cytotoxicity against specific cancer cell lines .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro tests revealed that certain derivatives effectively inhibit the growth of this pathogen, suggesting potential for development into therapeutic agents for tuberculosis treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Triazole-Linked Acetamides
The following compounds share core similarities with the target molecule, differing in substituents and biological profiles:
Key Observations:
- Substituent Effects : The 2-methoxyethyl group in the target compound improves water solubility compared to allyl or benzotriazole substituents in analogs .
- Aromatic Systems : The 1,3-benzodioxole and indole moieties confer distinct electronic properties versus furan or benzothiazole-containing analogs, influencing target selectivity .
- Biological Activity: Triazole-acetamides with amino-furan substituents (e.g., compounds 3.1–3.21) exhibit significant anti-exudative activity (37–62% inhibition), suggesting the target compound may share similar mechanisms .
Therapeutic Potential and Limitations
- Anti-Inflammatory Prospects : The indole-triazole scaffold is associated with cyclooxygenase (COX) inhibition in analogs like N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (37% yield, selective COX-2 inhibition inferred) .
- Metabolic Stability : The 1,3-benzodioxole group may reduce oxidative metabolism compared to phenyl or benzothiazole derivatives .
Biological Activity
Overview
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has attracted attention for its potential biological activities. Its unique structural features suggest various mechanisms of action that could be beneficial in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S |
| IUPAC Name | This compound |
| SMILES | O=C(CSc1nnc(-c2cc(cccc3)c3[nH]2)o1)Nc(cc1)cc2c1OCO2 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has shown the ability to inhibit various cancer cell lines through several mechanisms:
- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
- Cell Cycle Arrest : Studies have demonstrated that this compound induces cell cycle arrest at the G0/G1 phase. This effect is crucial for preventing the replication of cancerous cells.
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to cell death under conditions of glucose starvation, a common metabolic state in tumors.
Pharmacological Applications
The compound is also being explored for its pharmacological applications beyond oncology:
- Anti-inflammatory Effects : By inhibiting COX enzymes, it can potentially reduce inflammation-related conditions.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range.
- Mechanistic Studies : Research involving Western blot analysis revealed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
- Animal Models : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with the compound compared to control groups.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(2H-benzodioxol) derivatives | Anticancer, anti-inflammatory | COX inhibition, apoptosis induction |
| Benzodioxole-based triazoles | Antimicrobial | Cell membrane disruption |
| Indole derivatives | Anticancer | Cell cycle arrest |
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and how is its structure confirmed?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. For example:
- Step 1 : Condensation of hydrazine derivatives with carbonyl compounds to form the triazole ring .
- Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution, using reagents like 2-mercaptoacetic acid under reflux conditions in ethanol .
- Step 3 : Functionalization of the indole and benzodioxole groups through Suzuki coupling or alkylation . Structural confirmation relies on:
- NMR spectroscopy (1H/13C) to verify substituent positions and purity .
- X-ray crystallography for unambiguous determination of stereochemistry and molecular packing (e.g., as demonstrated for analogous triazole derivatives) .
Q. What key structural features influence its physicochemical properties?
Critical structural elements include:
- Benzodioxole moiety : Enhances lipophilicity and metabolic stability .
- Indole-triazole-sulfanylacetamide backbone : Governs hydrogen-bonding capacity and solubility in polar solvents .
- Methoxyethyl group : Modulates steric effects and electronic distribution, impacting binding affinity to biological targets . These features are analyzed via HPLC (logP determination) and thermal gravimetric analysis (TGA) for stability profiling .
Advanced Research Questions
Q. How is anti-exudative or anti-inflammatory activity evaluated experimentally?
Preclinical models include:
- Formalin-induced edema in rats : Quantification of paw volume reduction post-administration, with statistical validation using ANOVA (e.g., p < 0.05 significance threshold) .
- Cytokine profiling : ELISA assays to measure TNF-α and IL-6 suppression in serum samples .
- Dose-response curves : IC50 calculations to compare efficacy with reference drugs like indomethacin .
Q. How can contradictory data in structure-activity relationships (SAR) be resolved?
Contradictions often arise from variable substituent effects. Strategies include:
- Systematic substitution : Synthesizing analogs with incremental changes (e.g., replacing methoxyethyl with ethyl or nitro groups) to isolate contributions .
- Multivariate analysis : Principal component analysis (PCA) or QSAR modeling to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
- Crystallographic studies : Resolving conformational ambiguities that may affect receptor binding .
Q. What in silico approaches predict pharmacokinetic or toxicity profiles?
Computational tools include:
- Molecular docking : Screening against COX-2 or LOX enzymes to prioritize analogs with high binding scores .
- ADMET prediction : Software like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Toxicity alerts : Derek Nexus for identifying structural alerts (e.g., mutagenic potential of nitro groups) .
Q. How can synthesis yield be optimized using experimental design?
Design of Experiments (DoE) methodologies are applied:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response surface modeling : Central composite design (CCD) to identify optimal reaction conditions .
- Flow chemistry : Continuous-flow reactors for improved reproducibility and scalability (e.g., 20–30% yield increase over batch methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
